rac-1,2-Distearoyl-3-chloropropanediol-13C3

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C39H75ClO4 |

|---|---|

分子量 |

646.4 g/mol |

IUPAC名 |

(3-chloro-2-octadecanoyloxy(1,2,3-13C3)propyl) octadecanoate |

InChI |

InChI=1S/C39H75ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36H2,1-2H3/i35+1,36+1,37+1 |

InChIキー |

YLTQZUQMHKFAHD-KYIAIXROSA-N |

異性体SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[13CH2][13CH]([13CH2]Cl)OC(=O)CCCCCCCCCCCCCCCCC |

正規SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCCCCCCCCCCC |

製品の起源 |

United States |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Labeling of rac-1,2-Distearoyl-3-chloropropanediol-¹³C₃

Introduction: The Significance of Isotopically Labeled Lipids in Modern Research

In the landscape of contemporary biomedical and pharmaceutical research, the adage "to measure it is to know it" has never been more pertinent. The intricate dance of molecules within biological systems requires analytical tools that offer not only sensitivity but also unequivocal specificity. It is in this context that stable isotope-labeled compounds, such as rac-1,2-Distearoyl-3-chloropropanediol-¹³C₃, emerge as indispensable assets. This synthesized lipid, featuring two stearic acid chains attached to a ¹³C₃-labeled 3-chloropropanediol backbone, serves as a powerful tool in lipidomics, metabolism studies, and as an internal standard for quantitative mass spectrometry.[1]

The incorporation of three carbon-13 atoms into the glycerol backbone provides a distinct mass shift, allowing for precise differentiation from its unlabeled endogenous counterparts. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the synthesis, purification, and characterization of rac-1,2-Distearoyl-3-chloropropanediol-¹³C₃. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system, grounded in established chemical principles.

Strategic Overview of the Synthetic Pathway

The synthesis of rac-1,2-Distearoyl-3-chloropropanediol-¹³C₃ is a multi-step process that begins with a commercially available, isotopically labeled precursor. The overall strategy hinges on two key transformations: the selective chlorination of the labeled glycerol backbone and the subsequent esterification with stearic acid.

Caption: High-level overview of the synthetic route.

Part 1: Synthesis of the ¹³C₃-Labeled Chloropropanediol Intermediate

The foundational step in this synthesis is the conversion of the commercially available ¹³C₃-glycerol to ¹³C₃-3-chloro-1,2-propanediol. This transformation is critical as it introduces the chloro- group that defines the final product.

Methodology: Selective Chlorination of ¹³C₃-Glycerol

A common and effective method for this conversion is the reaction of glycerol with a chlorinating agent, often in the presence of an acid catalyst. The use of dry hydrogen chloride gas is a well-established method.[2]

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser, dissolve ¹³C₃-glycerol (commercially available with 99% isotopic purity) in a minimal amount of a suitable solvent, such as acetic acid.[2]

-

Introduction of HCl: While stirring the solution at a controlled temperature (typically between 90-110°C), bubble dry hydrogen chloride gas through the mixture. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Reaction Quench and Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a suitable base, such as sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic extract under reduced pressure. The crude ¹³C₃-3-chloro-1,2-propanediol can be purified by vacuum distillation or column chromatography on silica gel.

Causality of Experimental Choices:

-

Dry HCl: The use of anhydrous hydrogen chloride is crucial to prevent the formation of unwanted byproducts from the presence of water.

-

Temperature Control: The reaction temperature is a critical parameter that influences the selectivity of the chlorination. Higher temperatures can lead to the formation of dichlorinated products.

-

Acid Catalyst: Acetic acid not only serves as a solvent but also as a catalyst for the reaction.

Part 2: Esterification to Yield rac-1,2-Distearoyl-3-chloropropanediol-¹³C₃

With the ¹³C₃-labeled chloropropanediol in hand, the next step is the esterification of the two hydroxyl groups with stearic acid. This is typically achieved using an activated form of stearic acid, such as stearoyl chloride, to ensure a high yield.

Methodology: Acylation of ¹³C₃-3-chloro-1,2-propanediol

The reaction of an alcohol with an acyl chloride is a classic and efficient method for ester formation. The reaction is often carried out in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol:

-

Reactant Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the purified ¹³C₃-3-chloro-1,2-propanediol in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Acylating Agent: To this solution, add a slight excess (approximately 2.2 equivalents) of stearoyl chloride.

-

Base Addition: Slowly add a tertiary amine base, such as triethylamine or pyridine, to the reaction mixture. This will scavenge the HCl produced during the reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Workup and Purification: Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1M HCl). Separate the organic layer, wash sequentially with water and brine, and dry over anhydrous sodium sulfate. After solvent removal, the crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Causality of Experimental Choices:

-

Inert Atmosphere: The exclusion of moisture is critical as stearoyl chloride is readily hydrolyzed.

-

Stoichiometry: A slight excess of stearoyl chloride ensures the complete esterification of both hydroxyl groups.

-

Base: The tertiary amine base is essential to drive the reaction to completion by neutralizing the HCl byproduct, which could otherwise lead to side reactions.

References

Structure Elucidation of rac-1,2-Distearoyl-3-chloropropanediol-¹³C₃: A Multi-Modal Analytical Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of lipidomics and metabolic research, isotopically labeled lipids are indispensable tools for tracing metabolic pathways, quantifying lipid species, and serving as internal standards for mass spectrometry.[][2][3] The compound rac-1,2-Distearoyl-3-chloropropanediol-¹³C₃ is a synthetic, isotopically labeled lipid designed for such applications.[4][5] It features two saturated C18 stearic acid chains esterified to the sn-1 and sn-2 positions of a racemic 3-chloropropanediol backbone, with the critical distinction of being labeled with three Carbon-13 isotopes at the glycerol core. This stable isotope labeling provides a distinct mass shift, enabling its differentiation from endogenous, unlabeled lipids.[]

Part 1: Foundational Analysis - Molecular Mass and Functional Groups

The initial phase of elucidation focuses on confirming the molecular formula and identifying the core functional groups. This establishes the fundamental building blocks of the molecule before delving into their specific arrangement.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: Mass spectrometry (MS) is the cornerstone of lipid analysis, providing precise molecular weight information.[6][7][8] For an isotopically labeled compound, HRMS is non-negotiable. It allows us to confirm not only the elemental composition but also the successful incorporation of the ¹³C isotopes. We opt for a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and preserve the molecular ion.[6][8]

Experimental Protocol: ESI-QTOF HRMS

-

Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a chloroform:methanol (1:1, v/v) solution. Further dilute to a final concentration of ~10 µg/mL in methanol containing 0.1% formic acid or 1 mM sodium acetate to promote the formation of [M+H]⁺ or [M+Na]⁺ adducts, respectively.

-

Infusion: Directly infuse the sample into the ESI source at a flow rate of 5-10 µL/min.

-

Instrument Settings:

-

Ionization Mode: Positive (ESI+)

-

Mass Analyzer: Quadrupole Time-of-Flight (QTOF)

-

Scan Range: m/z 100-1000

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

Collision Energy (for MS/MS): 20-40 eV (for fragmentation analysis)

-

Trustworthiness through Data Interpretation: The primary goal is to find the mass of the molecular ion. Given the molecular formula C₃₆¹³C₃H₇₅ClO₄, we can calculate the expected monoisotopic mass. The three ¹³C atoms add approximately 3 Da to the mass compared to the unlabeled analogue. The presence of chlorine (³⁵Cl and ³⁷Cl) will result in a characteristic isotopic pattern (M and M+2 peaks with a ~3:1 ratio).

Table 1: Expected HRMS Data for C₃₆¹³C₃H₇₅ClO₄

| Ion Adduct | Calculated Monoisotopic Mass (m/z) | Observed Mass (m/z) | Interpretation |

| [M+H]⁺ | 677.5411 | Within 5 ppm tolerance | Confirms elemental composition and ¹³C₃ labeling. |

| [M+Na]⁺ | 699.5230 | Within 5 ppm tolerance | Confirms elemental composition and ¹³C₃ labeling. |

| MS/MS Fragments | |||

| [M-C₁₈H₃₅O₂]⁺ | Variable | Expected | Loss of a stearoyl group. |

| [C₃¹³C₃H₅ClO]⁺ | Variable | Expected | Fragment corresponding to the labeled chloroglycerol backbone. |

The observation of the correct precursor ion mass validates the elemental formula and the successful triple ¹³C labeling. Subsequent MS/MS fragmentation showing the loss of stearic acid and the presence of a ¹³C₃-labeled chloropropanediol fragment provides the first piece of evidence for the molecule's core components.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: While MS gives us the mass, FTIR provides a rapid and non-destructive confirmation of the chemical bonds and functional groups present.[9][10] For this molecule, we are primarily looking for evidence of the long aliphatic chains and, most importantly, the ester linkages that connect the fatty acids to the glycerol backbone.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 to 600 cm⁻¹.

-

Background Correction: Perform a background scan of the clean, empty ATR crystal.

Trustworthiness through Data Interpretation: The FTIR spectrum should exhibit distinct peaks characteristic of a long-chain ester.

Table 2: Key FTIR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~2918 & ~2850 cm⁻¹ | C-H symmetric & asymmetric stretching | -CH₂- & -CH₃ | Confirms the presence of the long aliphatic stearoyl chains.[11] |

| ~1740 cm⁻¹ | C=O stretching | Ester | Strong, sharp peak confirming the ester linkages.[9][12] |

| ~1160 cm⁻¹ | C-O stretching | Ester | Confirms the ester linkages. |

| ~720 cm⁻¹ | C-Cl stretching | Alkyl Halide | Confirms the presence of the chloro group. |

The presence of a strong carbonyl (C=O) peak around 1740 cm⁻¹ is irrefutable evidence of the ester groups, while the intense C-H stretching peaks confirm the long hydrocarbon nature of the molecule.[11]

Part 2: Definitive Structural Mapping - NMR Spectroscopy

With the molecular formula and functional groups confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to assemble the complete, unambiguous picture of atomic connectivity.[13] It is the only technique that can definitively prove the esterification positions and the integrity of the ¹³C₃-labeled backbone.

Experimental Workflow: Integrated NMR Analysis

Caption: Integrated workflow for NMR-based structure elucidation.

Experimental Protocol: General NMR

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: A 500 MHz (or higher) NMR spectrometer is recommended for optimal resolution.

-

Experiments: Acquire ¹H, ¹³C{¹H}, DEPT-135, HSQC, and HMBC spectra.

¹H and ¹³C NMR Spectroscopy

Expertise & Experience: ¹H NMR provides information on the proton environments and their relative numbers (via integration), while ¹³C NMR reveals the number and type of carbon atoms. For this molecule, the ¹³C spectrum is particularly informative due to the ¹³C₃ label, which will result in significantly enhanced signals for the glycerol backbone carbons.[14]

Trustworthiness through Data Interpretation:

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) | DEPT-135 |

| Glycerol-CH ₂ (sn-1) | ~4.1-4.3 | m | 2H | ~63-65 | CH₂ (Up) |

| Glycerol-CH (sn-2) | ~5.2 | m | 1H | ~70-72 | CH (Up) |

| Glycerol-CH ₂Cl (sn-3) | ~3.6-3.8 | m | 2H | ~45-47 | CH₂ (Up) |

| Ester C=O | - | - | - | ~173 | C (Absent) |

| Stearoyl α-CH ₂ | ~2.3 | t | 4H | ~34 | CH₂ (Up) |

| Stearoyl β-CH ₂ | ~1.6 | m | 4H | ~25 | CH₂ (Up) |

| Stearoyl chain (-CH ₂-)n | ~1.25 | br s | ~56H | ~29 | CH₂ (Up) |

| Stearoyl terminal -CH ₃ | ~0.88 | t | 6H | ~14 | CH₃ (Up) |

| Note: ¹³C signals for the glycerol backbone are shown in bold . Their intensity will be significantly higher than natural abundance signals. |

The ¹H NMR spectrum will be dominated by the large signal from the stearoyl chain methylenes. The key diagnostic region is ~3.5-5.5 ppm, containing the signals for the glycerol backbone protons. The ¹³C NMR and DEPT-135 spectra will confirm the presence of two methyls, multiple methylenes, two ester carbonyls, and the three distinct carbons of the glycerol backbone.[15][16]

2D NMR: HSQC and HMBC

Expertise & Experience: This is the definitive step. While 1D NMR suggests the pieces are present, 2D NMR proves their connectivity.[17][18]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to. This allows for the unambiguous assignment of the ¹H and ¹³C signals for each CH, CH₂, and CH₃ group.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the critical experiment. It reveals correlations between protons and carbons that are 2-3 bonds away. The most important correlations will be from the protons on the glycerol backbone (sn-1 and sn-2) to the carbonyl carbons of the stearoyl chains. This provides undeniable proof of the esterification positions.

Trustworthiness through Data Interpretation:

The HMBC spectrum must show the following key correlations to confirm the structure:

Caption: Key HMBC correlations confirming ester linkages.

-

Correlation 1: Protons on the sn-1 glycerol carbon (~4.1-4.3 ppm) must show a correlation to the carbonyl carbon (~173 ppm) of one stearoyl chain.

-

Correlation 2: The proton on the sn-2 glycerol carbon (~5.2 ppm) must show correlations to the carbonyl carbons of both stearoyl chains.

Observing these correlations is the final and most critical step in the elucidation process, as it locks the major fragments of the molecule into their correct relative positions.

Part 3: Synthesis of Evidence and Final Confirmation

The structure of rac-1,2-Distearoyl-3-chloropropanediol-¹³C₃ is confirmed by the convergence of all analytical data. No single technique is sufficient, but together they form a self-validating system.

-

HRMS confirms the correct elemental formula (C₃₉H₇₅ClO₄, considering the ¹³C₃ label) and the presence of the key components through fragmentation.

-

FTIR provides rapid, orthogonal confirmation of the essential ester and aliphatic functional groups.

-

¹H and ¹³C NMR provide a complete census of all hydrogen and carbon atoms in their respective chemical environments, with the ¹³C spectrum confirming the successful labeling of the glycerol backbone.

-

DEPT differentiates the carbon types, adding another layer of validation to the assignments.

-

HSQC and HMBC provide the definitive, unambiguous map of atomic connectivity, proving that the two stearoyl chains are esterified at the sn-1 and sn-2 positions of the ¹³C₃-labeled 3-chloropropanediol backbone.

This rigorous, multi-modal approach ensures the highest degree of confidence in the structure, validating the material for its intended use in high-stakes research and development applications.

References

- 2. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rac-1,2-Distearoyl-3-chloropropanediol-13C3 [lgcstandards.com]

- 5. clearsynth.com [clearsynth.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological Mass Spectrometry in Lipidomics - Creative Proteomics [creative-proteomics.com]

- 9. Rapid Assessment of Lipidomics Sample Purity and Quantity Using Fourier-Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FTIR Spectroscopy for Evaluation and Monitoring of Lipid Extraction Efficiency for Oleaginous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aocs.org [aocs.org]

- 15. chemistry.uoc.gr [chemistry.uoc.gr]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. benchchem.com [benchchem.com]

- 18. [PDF] High-Resolution NMR Spectroscopy: An Alternative Fast Tool for Qualitative and Quantitative Analysis of Diacylglycerol (DAG) Oil | Semantic Scholar [semanticscholar.org]

Physical characteristics of 13C3 labeled distearoyl chloropropanediol

An In-depth Technical Guide to the Physical Characteristics of 1,3-Distearoyl-2-chloropropanediol-¹³C₃

This guide provides a detailed exploration of the physical and chemical characteristics of ¹³C₃ labeled 1,3-Distearoyl-2-chloropropanediol. Designed for researchers, analytical scientists, and professionals in drug development and food safety, this document synthesizes fundamental principles with practical, field-proven insights for the effective use of this stable isotope-labeled internal standard.

Introduction: The Analytical Imperative for Isotope Labeling

1,3-Distearoyl-2-chloropropanediol is a diester of stearic acid and 2-chloro-1,3-propanediol. Its unlabeled form is a member of the class of food processing contaminants known as chloropropanediol esters, which can be formed in refined vegetable oils and other fat-containing foods during high-temperature processing.[1][2] Due to the potential health risks associated with the free form, 1,3-dichloro-2-propanol (1,3-DCP), regulatory bodies and quality assurance labs require highly accurate methods for its quantification.[3]

The synthesis of 1,3-Distearoyl-2-chloropropanediol with three Carbon-13 (¹³C) atoms on the glycerol backbone creates a stable isotope-labeled (SIL) analog. This SIL standard is chemically identical to the native analyte but has a distinct, higher molecular weight. Its primary and most critical application is as an internal standard for isotope dilution mass spectrometry (IDMS).[4] The use of a SIL internal standard is the gold standard in quantitative analysis, as it co-elutes with the target analyte during chromatography and experiences identical ionization and fragmentation behavior in the mass spectrometer. This allows it to perfectly compensate for variations in sample preparation, injection volume, and instrument response, leading to exceptional accuracy and precision in analytical measurements.[5]

Molecular Structure and Core Physical Properties

The fundamental characteristics of a reference standard are critical to its proper application, from storage and handling to the interpretation of analytical data. The ¹³C₃ label is strategically placed on the C1, C2, and C3 positions of the propanediol backbone, providing a stable and non-exchangeable mass shift.

Chemical Structure

References

- 1. Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,3-DICHLORO-2-PROPANOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to rac-1,2-Distearoyl-3-chloropropanediol-¹³C₃: Synthesis, Analysis, and Application as an Internal Standard

CAS Number: 2740880-40-2

For correspondence: Senior Application Scientist, Gemini Laboratories

Abstract

This technical guide provides a comprehensive overview of rac-1,2-Distearoyl-3-chloropropanediol-¹³C₃, a crucial isotopically labeled internal standard for the accurate quantification of 3-monochloropropane-1,2-diol (3-MCPD) diesters in complex matrices. Addressed to researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and detailed analytical methodologies for this compound. A significant focus is placed on its application in isotope dilution mass spectrometry (IDMS) for the precise analysis of food contaminants and in lipid metabolism research. The guide explains the rationale behind experimental choices, ensuring a self-validating system for described protocols, and is grounded in authoritative scientific references.

Introduction: The Critical Role of Isotopically Labeled Standards

rac-1,2-Distearoyl-3-chloropropanediol is a synthetic lipid characterized by a 3-chloropropanediol backbone esterified with two stearic acid chains.[1] While the unlabeled compound is utilized in lipid studies to investigate biological pathways and membrane permeability, its isotopically labeled counterpart, rac-1,2-Distearoyl-3-chloropropanediol-¹³C₃, serves a more specialized and critical role in analytical chemistry.[1][2]

The primary application of this ¹³C₃-labeled compound is as an internal standard in quantitative mass spectrometry.[3][4] Stable isotope-labeled internal standards are considered the gold standard for accurate quantification because they exhibit nearly identical chemical and physical properties to the analyte of interest. This ensures they co-elute during chromatography and experience similar ionization and fragmentation behavior in the mass spectrometer, effectively compensating for matrix effects and variations in sample preparation and instrument response.[3][4][5]

This guide will provide a detailed exploration of rac-1,2-Distearoyl-3-chloropropanediol-¹³C₃, from its synthesis to its application, empowering researchers to employ this essential tool with confidence and precision.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of rac-1,2-Distearoyl-3-chloropropanediol-¹³C₃ is fundamental to its effective use. The table below summarizes key properties, with some values being based on the unlabeled analogue due to the limited availability of specific data for the isotopically labeled version.

| Property | Value | Source |

| CAS Number | 2740880-40-2 | [6] |

| Unlabeled CAS Number | 72468-92-9 | [6] |

| Molecular Formula | ¹³C₃C₃₆H₇₅ClO₄ | [6] |

| Molecular Weight | ~648.5 g/mol | Calculated |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in organic solvents such as hexane, chloroform, and methanol. Insoluble in water. | General Knowledge |

Synthesis of rac-1,2-Distearoyl-3-chloropropanediol-¹³C₃

The synthesis of rac-1,2-Distearoyl-3-chloropropanediol-¹³C₃ involves a multi-step process that begins with the commercially available ¹³C₃-labeled glycerol. The overall strategy is to esterify the labeled glycerol with stearic acid and then introduce the chlorine atom.

Proposed Synthetic Pathway

A plausible and efficient synthetic route is a two-step process:

-

Enzymatic Esterification: The selective esterification of ¹³C₃-glycerol with stearic acid at the sn-1 and sn-2 positions using a lipase enzyme. Lipases are often used for their regioselectivity, which is crucial in this synthesis.

-

Chlorination: The conversion of the primary hydroxyl group at the sn-3 position to a chloride using a suitable chlorinating agent.

Step-by-Step Synthesis Protocol

Step 1: Enzymatic Esterification of ¹³C₃-Glycerol

-

Materials:

-

Glycerol-¹³C₃

-

Stearic acid (2.1 equivalents)

-

Immobilized lipase (e.g., Novozym 435)

-

Anhydrous solvent (e.g., 2-methyl-2-butanol)

-

Molecular sieves (3Å)

-

-

Procedure:

-

To a solution of Glycerol-¹³C₃ in the anhydrous solvent, add stearic acid and immobilized lipase.

-

Add activated molecular sieves to remove the water produced during the reaction, driving the equilibrium towards the product.

-

Stir the reaction mixture at a controlled temperature (e.g., 60 °C) for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) after derivatization.

-

Upon completion, filter off the enzyme and molecular sieves.

-

Remove the solvent under reduced pressure.

-

Purify the resulting rac-1,2-Distearoyl-glycerol-¹³C₃ by column chromatography on silica gel.

-

Step 2: Chlorination of rac-1,2-Distearoyl-glycerol-¹³C₃

-

Materials:

-

rac-1,2-Distearoyl-glycerol-¹³C₃

-

Thionyl chloride (SOCl₂) or another suitable chlorinating agent (e.g., Appel reaction conditions)

-

Anhydrous, non-protic solvent (e.g., dichloromethane)

-

Pyridine (catalytic amount)

-

-

Procedure:

-

Dissolve the purified rac-1,2-Distearoyl-glycerol-¹³C₃ in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride to the stirred solution. A catalytic amount of pyridine can be added to facilitate the reaction.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Once the reaction is complete, carefully quench any remaining thionyl chloride by the slow addition of a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, rac-1,2-Distearoyl-3-chloropropanediol-¹³C₃, by column chromatography.

-

Analytical Methodology: Quantification by Isotope Dilution Mass Spectrometry

The primary utility of rac-1,2-Distearoyl-3-chloropropanediol-¹³C₃ is as an internal standard for the quantification of unlabeled 3-MCPD diesters in various matrices, most notably in edible oils and fats. The following sections outline a typical workflow for this analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation

The goal of sample preparation is to extract the analytes of interest from the matrix while minimizing interferences.

Step-by-Step Sample Preparation Protocol for Edible Oils:

-

Sample Weighing: Accurately weigh a representative sample of the oil (e.g., 100 mg) into a centrifuge tube.

-

Internal Standard Spiking: Add a known amount of a standard solution of rac-1,2-Distearoyl-3-chloropropanediol-¹³C₃ in an appropriate solvent (e.g., isooctane).

-

Extraction: Perform a liquid-liquid extraction to partition the lipids from the bulk oil. A common system is hexane and a mixture of methanol and water.

-

Solid-Phase Extraction (SPE) Cleanup: Further purify the extract using a silica-based SPE cartridge to remove interfering triglycerides.

-

Condition the SPE cartridge with hexane.

-

Load the sample extract.

-

Wash with a non-polar solvent (e.g., hexane) to elute triglycerides.

-

Elute the 3-MCPD esters with a more polar solvent mixture (e.g., hexane:diethyl ether).

-

-

Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column is typically used for the separation of these non-polar analytes.

-

Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and water, often with a small amount of an additive like formic acid or ammonium formate to improve ionization.

-

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

Mass Spectrometry (MS) Conditions:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Proposed MRM Transitions:

The selection of MRM transitions is critical for the specificity of the assay. The precursor ion is typically the protonated molecule [M+H]⁺ or an adduct (e.g., [M+NH₄]⁺). Product ions are generated by collision-induced dissociation (CID) in the mass spectrometer and often correspond to the loss of a fatty acid chain.

| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Proposed Collision Energy (eV) |

| rac-1,2-Distearoyl-3-chloropropanediol | 643.5 | 359.3 (Loss of Stearic Acid) | 25-35 |

| 313.3 (Further fragmentation) | 30-40 | ||

| rac-1,2-Distearoyl-3-chloropropanediol-¹³C₃ | 646.5 | 362.3 (Loss of Stearic Acid) | 25-35 |

| 316.3 (Further fragmentation) | 30-40 |

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Data Analysis and Quantification

The concentration of the unlabeled analyte in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Calibration Curve:

A calibration curve is constructed by analyzing a series of standards containing known concentrations of the unlabeled analyte and a fixed concentration of the ¹³C₃-labeled internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration of the analyte.

Calculation:

The concentration of the analyte in the unknown sample is then calculated using the linear regression equation derived from the calibration curve.

Conclusion

rac-1,2-Distearoyl-3-chloropropanediol-¹³C₃ is an indispensable tool for the accurate and precise quantification of 3-MCPD diesters. Its use in isotope dilution mass spectrometry provides a robust analytical method that effectively mitigates matrix effects and other sources of variability. This technical guide has provided a comprehensive overview of its synthesis, characterization, and application, offering researchers and scientists a solid foundation for its implementation in their analytical workflows. The detailed protocols and explanations of the underlying principles are intended to ensure the generation of high-quality, reliable data in food safety, lipid research, and drug development.

References

- 1. glsciences.eu [glsciences.eu]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 1,2-DISTEAROYL-RAC-GLYCEROL | 1323-83-7 [chemicalbook.com]

- 5. 1,2-Distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt | C42H82NaO10P | CID 46891829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Introduction: The Critical Role of a Well-Characterized Isotopic Standard

An In-depth Technical Guide to the Purity and Stability of rac-1,2-Distearoyl-3-chloropropanediol-¹³C₃

In the landscape of quantitative bioanalysis, particularly in lipidomics and metabolic research, stable isotope-labeled internal standards (SIL-IS) are the cornerstone of accuracy and precision. The compound rac-1,2-Distearoyl-3-chloropropanediol-¹³C₃ serves as an indispensable tool for the precise quantification of its unlabeled analogue, a member of the 3-monochloropropane-1,2-diol (3-MCPD) esters class. These compounds are significant as food processing contaminants and are studied for their toxicological profiles.[1][2] The fundamental premise of using a SIL-IS is that it behaves identically to the analyte during sample extraction, chromatographic separation, and ionization.[3] This assumption, however, hinges entirely on the unimpeachable purity and established stability of the standard.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for assessing and ensuring the quality of rac-1,2-Distearoyl-3-chloropropanediol-¹³C₃. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles.

Physicochemical Characteristics and Structure

Understanding the fundamental properties of the molecule is the first step in its effective application. rac-1,2-Distearoyl-3-chloropropanediol-¹³C₃ is a synthetic lipid where two saturated 18-carbon stearic acid chains are esterified to the ¹³C-labeled glycerol backbone at positions 1 and 2, with a chlorine atom at position 3.[4][5]

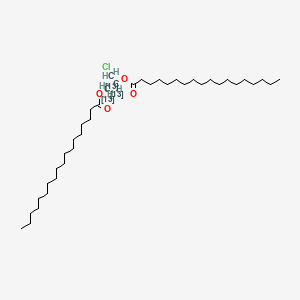

Chemical Structure Diagram

Caption: Chemical structure of rac-1,2-Distearoyl-3-chloropropanediol-¹³C₃.

| Property | Value | Source |

| Analyte Name | rac-1,2-Distearoyl-3-chloropropanediol-¹³C₃ | [4] |

| Molecular Formula | ¹³C₃C₃₆H₇₅ClO₄ | [4] |

| Molecular Weight | ~645.54 g/mol | [4] |

| Unlabeled CAS No. | 72468-92-9 | [4][6] |

| Physical State | Solid | [5] |

| Solubility | Soluble in organic solvents like chloroform, hexane/isopropanol | [7] |

| Storage Temp. | ≤ -16°C is recommended for long-term stability | [8] |

Purity Assessment: A Two-Fold Approach

The "purity" of a SIL-IS is not a single metric but a composite of its chemical and isotopic purity. Both must be rigorously evaluated.

Chemical Purity

Chemical purity refers to the absence of any other chemical entities. For this specific molecule, potential impurities include:

-

Positional Isomer: rac-1,3-Distearoyl-2-chloropropanediol-¹³C₃.

-

Synthesis Precursors: Stearic acid, ¹³C₃-labeled 3-chloro-1,2-propanediol.[9][10]

-

By-products: Mono-esterified species or over-reacted products.[11][12]

-

Degradation Products: Free fatty acids and glycerol derivatives from hydrolysis.[13][14]

Caption: General workflow for comprehensive chemical purity assessment.

Rationale: Reversed-phase HPLC is an excellent technique for separating lipid isomers based on subtle differences in their polarity and shape.[7][15] An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is preferred over UV, as saturated lipids lack a strong chromophore.

Methodology:

-

Sample Preparation:

-

Accurately prepare a stock solution of the SIL-IS at 1 mg/mL in a suitable solvent (e.g., Chloroform or Hexane:Isopropanol 9:1).

-

Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

-

HPLC System and Conditions:

Parameter Value Rationale Column C18 reversed-phase (e.g., 150 mm x 4.6 mm, 3.5 µm) Standard for lipid separation. Mobile Phase Isocratic elution with 100% Acetonitrile Provides good separation for non-polar lipids.[7] Flow Rate 1.0 mL/min Standard analytical flow rate. Column Temp. 35°C Ensures reproducibility and sharp peaks. Injection Vol. 10 µL | Detector | ELSD or CAD | Universal detection for non-volatile analytes. |

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the area percentage of the main peak corresponding to rac-1,2-Distearoyl-3-chloropropanediol-¹³C₃. The 1,3-isomer, if present, will typically have a slightly different retention time.[7]

-

Acceptance Criterion: Chemical purity should ideally be ≥98% by peak area.

-

Isotopic Purity (Isotopic Enrichment)

Isotopic purity refers to the percentage of the SIL-IS molecules that contain the desired number of heavy isotopes (in this case, three ¹³C atoms). High isotopic enrichment is crucial to minimize signal interference from the standard at the mass of the unlabeled analyte.

Rationale: Mass spectrometry is the definitive technique for determining isotopic distribution.[16] GC-MS provides excellent chromatographic separation and clear mass spectra, though it requires derivatization to make the lipid volatile.

Methodology:

-

Sample Preparation and Derivatization:

-

Accurately weigh ~0.5 mg of the SIL-IS into a glass reaction vial.

-

Add 200 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

-

Cap the vial tightly and heat at 70°C for 30 minutes to convert the molecule into its volatile trimethylsilyl (TMS) ether derivative.[7]

-

Cool to room temperature and dilute with an appropriate solvent (e.g., Hexane) before injection.

-

-

GC-MS System and Conditions:

Parameter Value Rationale GC Column Low-bleed capillary column (e.g., DB-5ms, 30m x 0.25mm) Inert column suitable for high-temperature analysis. Inlet Temp. 280°C Ensures complete vaporization. Oven Program Start at 150°C, ramp to 320°C at 15°C/min, hold for 10 min Separates the analyte from any volatile impurities. Carrier Gas Helium, constant flow ~1.2 mL/min MS Ionization Electron Ionization (EI) at 70 eV Standard ionization for creating reproducible fragments. | MS Scan Mode | Full Scan (e.g., m/z 50-800) | To observe the full isotopic cluster of a characteristic fragment ion. |

-

Data Analysis:

-

Identify a high-mass fragment ion in the mass spectrum that contains the ¹³C₃-glycerol backbone.

-

Examine the isotopic cluster for this fragment. The M+0 peak will correspond to the unlabeled version, M+1 to one ¹³C, M+2 to two ¹³C, and M+3 to the desired three ¹³C atoms.

-

Calculate the isotopic enrichment using the relative intensities of these peaks.

-

Acceptance Criterion: Isotopic enrichment should be ≥99%.

-

Stability Assessment: Ensuring Integrity Over Time

The stability of a reference standard is not absolute; it is a function of time, temperature, light, and storage matrix.[17][18] A comprehensive stability study is essential to define proper storage and handling procedures.[3]

Potential Degradation Pathways

The primary degradation pathway for this molecule is hydrolysis of the ester bonds, which can be accelerated by acidic or basic conditions or the presence of water.[2][14] This would result in the loss of the standard and the formation of stearic acid and ¹³C₃-3-chloropropanediol.

Caption: Primary degradation pathway via ester hydrolysis.

Protocol 3: Formal Stability Study

Rationale: This protocol is designed as a self-validating system to assess stability under conditions that mimic real-world laboratory use.[3] The stability is evaluated by comparing the purity of aged samples against a freshly prepared sample or a reference sample stored at an ultra-low temperature (-80°C).

Methodology:

-

Preparation of QC Samples:

-

Prepare a set of quality control (QC) samples by dissolving the SIL-IS in a relevant solvent (e.g., acetonitrile or a solvent matching your analytical method) at a known concentration.

-

-

Study Arms:

-

Freeze-Thaw Stability: Subject a set of QC samples to three freeze (-20°C) and thaw (room temperature) cycles.

-

Short-Term (Bench-Top) Stability: Store a set of QC samples at room temperature for a period reflecting typical sample preparation time (e.g., 6, 12, and 24 hours).

-

Long-Term Stability: Store sets of QC samples at the intended storage temperature (e.g., -20°C) and analyze them at defined time points (e.g., 1, 3, 6, and 12 months).

-

Stock Solution Stability: Evaluate the stability of the concentrated stock solution under refrigeration (2-8°C) and at room temperature.

-

-

Analysis:

-

At each time point, analyze the aged QC samples alongside freshly prepared comparison samples using the validated HPLC purity method (Protocol 1).

-

-

Data Analysis and Acceptance Criteria:

-

Calculate the percentage difference in purity between the aged samples and the comparison samples.

-

Acceptance Criterion: The standard is considered stable if the mean purity of the aged samples is within ±10% of the comparison samples.

-

| Stability Test | Condition | Duration | Acceptance Criteria |

| Freeze-Thaw | 3 cycles (-20°C to RT) | ~24 hours | Purity change < 10% |

| Bench-Top | Room Temperature | 24 hours | Purity change < 10% |

| Long-Term | -20°C | 12 months | Purity change < 10% |

| Stock Solution | 2-8°C | 1 month | Purity change < 5% |

Best Practices for Storage and Handling

Based on the chemical nature of lipids and general best practices, the following guidelines will maximize the shelf-life and integrity of rac-1,2-Distearoyl-3-chloropropanediol-¹³C₃.

-

Storage as Solid: Saturated lipids like this are relatively stable as powders.[19] Store the solid material at -20°C or lower in a tightly sealed glass vial. Before opening, allow the vial to equilibrate to room temperature to prevent condensation of moisture, which could promote hydrolysis.[19]

-

Storage in Solution: Store organic solutions at -20°C in glass vials with Teflon-lined caps.[8][19] Avoid plastic containers, as plasticizers can leach into the solvent.[19] Overlay the solution with an inert gas like argon or nitrogen before sealing to displace oxygen.

-

Handling: Use glass, stainless steel, or Teflon labware when transferring organic solutions of the lipid.[19] Avoid using plastic pipette tips for concentrated organic solutions.

Conclusion

The reliability of quantitative data derived using rac-1,2-Distearoyl-3-chloropropanediol-¹³C₃ is directly proportional to the rigor with which its purity and stability are assessed. By implementing the multi-faceted analytical approach described in this guide—combining chromatographic separation, mass spectrometric analysis, and a structured stability program—researchers can ensure the integrity of their standard. This diligence validates the foundational assumption of isotope dilution mass spectrometry and ultimately builds confidence and trustworthiness in the final experimental results.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. rac-1,2-Distearoyl-3-chloropropanediol-13C3 [lgcstandards.com]

- 5. nbinno.com [nbinno.com]

- 6. rac-1,2-Distearoyl-3-chloropropanediol | LGC Standards [lgcstandards.com]

- 7. benchchem.com [benchchem.com]

- 8. avantiresearch.com [avantiresearch.com]

- 9. Glycerol - Wikipedia [en.wikipedia.org]

- 10. scielo.br [scielo.br]

- 11. documents.lgcstandards.com [documents.lgcstandards.com]

- 12. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]

- 13. Czech Journal of Food Sciences: Formation and decomposition of 3-chloropropane-1,2-diol esters in models simulating processed foods [cjfs.agriculturejournals.cz]

- 14. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 15. benchchem.com [benchchem.com]

- 16. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Time collection and storage conditions of lipid profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. stratech.co.uk [stratech.co.uk]

Navigating the Analytical Landscape of Food Contaminants: A Technical Guide to rac-1,2-Distearoyl-3-chloropropanediol-13C3

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Isotopic Standards in Food Safety

The globalization of food supply chains has intensified the need for rigorous analytical methods to detect and quantify process-induced contaminants. Among these, 3-monochloropropane-1,2-diol (3-MCPD) esters are a significant concern, forming in edible oils and fats during high-temperature refining processes.[1] Classified as a potential human carcinogen, the accurate quantification of these compounds is paramount for regulatory compliance and consumer safety.[2]

This technical guide focuses on rac-1,2-Distearoyl-3-chloropropanediol-13C3 (CAS: 2740880-40-2) , a key stable isotope-labeled internal standard, indispensable for the precise and accurate determination of 3-MCPD esters in complex food matrices. Its structural similarity to the target analytes, coupled with its distinct mass shift, allows for the correction of matrix effects and variations in sample preparation and instrument response, a cornerstone of robust analytical validation.

Commercial Availability: A Comparative Overview

The procurement of high-purity, well-characterized internal standards is the foundational step for any quantitative analytical workflow. Below is a comparative table of commercial suppliers for this compound.

| Supplier | Product Code | Purity | Format | Additional Information |

| LGC Standards | TRC-D493504 | >95% (HPLC)[3] | Neat[4] | Offers custom synthesis and provides detailed chemical data including molecular formula (¹³C₃C₃₆H₇₅ClO₄) and unlabelled CAS number (72468-92-9).[4][5] |

| MedChemExpress (MCE) | HY-146199S | Not specified | Not specified | Listed as a high-purity standard for life science research.[6] |

| Toronto Research Chemicals (TRC) | D493504 | Not specified | Not specified | Listed under their extensive catalog of stable isotopes. |

The Analytical Workflow: Isotope Dilution Mass Spectrometry for 3-MCPD Ester Quantification

The determination of 3-MCPD esters in edible oils is typically achieved through indirect methods that involve the cleavage of the ester bonds to release the 3-MCPD backbone, followed by derivatization and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[2] The use of this compound as an internal standard is integral to this process, ensuring the reliability of the results.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a representative workflow for the analysis of 3-MCPD esters in edible oil, leveraging the principle of isotope dilution.

1. Sample Preparation and Internal Standard Spiking:

-

Weigh a precise amount of the oil sample (e.g., 100 mg ± 5 mg) into a clean glass tube.[2]

-

Add a known amount of this compound solution in a suitable solvent (e.g., tetrahydrofuran). The amount of internal standard should be chosen to be in a similar concentration range as the expected analyte concentration.

-

The rationale for spiking at the beginning of the sample preparation is to account for any analyte loss during the subsequent extraction, hydrolysis, and derivatization steps.

2. Acidic Transesterification (Hydrolysis):

-

Add a solution of methanolic sulfuric acid to the sample.[2]

-

Incubate the mixture at a controlled temperature (e.g., 40°C) for a defined period (e.g., 16 hours) to facilitate the cleavage of the fatty acid esters from the 3-MCPD backbone.[2]

-

This step releases both the native 3-MCPD and the ¹³C₃-labeled 3-MCPD from their respective ester forms.

3. Extraction and Neutralization:

-

After incubation, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.[2]

-

Extract the liberated 3-MCPD and its labeled analogue into a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The use of a salt solution (e.g., 20% sodium sulfate) can enhance the extraction efficiency by the "salting-out" effect.[2]

4. Derivatization:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent and add a derivatizing agent, such as phenylboronic acid (PBA).

-

The derivatization step is crucial as it converts the polar 3-MCPD into a more volatile and thermally stable derivative suitable for GC-MS analysis.

5. GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

The gas chromatograph separates the derivatized 3-MCPD from other matrix components.

-

The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to detect and quantify the characteristic ions of the derivatized native 3-MCPD and the ¹³C₃-labeled internal standard.[7]

-

Quantification is achieved by calculating the ratio of the peak area of the native analyte to the peak area of the internal standard and comparing this to a calibration curve prepared with known concentrations of the native analyte and a constant concentration of the internal standard.

Workflow Visualization

The following diagram illustrates the key stages of the analytical workflow for the determination of 3-MCPD esters using this compound as an internal standard.

Caption: Workflow for 3-MCPD ester analysis.

Conclusion: Ensuring Analytical Integrity

The use of stable isotope-labeled internal standards like this compound is not merely a technical choice but a fundamental requirement for achieving the highest level of accuracy and precision in the analysis of food contaminants. By providing a reliable means to correct for analytical variability, this compound empowers researchers and quality control professionals to generate defensible data, ensuring the safety and integrity of our food supply. The commercial availability of this critical reagent from reputable suppliers facilitates the widespread adoption of robust analytical methodologies in laboratories worldwide.

References

- 1. bcp-instruments.com [bcp-instruments.com]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. rac-1,2-Distearoyl-3-chloropropanediol | LGC Standards [lgcstandards.com]

- 4. This compound [lgcstandards.com]

- 5. This compound [lgcstandards.com]

- 6. This compound 2740880-40-2 | MCE [medchemexpress.cn]

- 7. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

An In-Depth Technical Guide to rac-1,2-Distearoyl-3-chloropropanediol-¹³C₃ for Advanced Lipid Research

Foreword: Precision and Reliability in Modern Lipidomics

In the intricate world of lipid research, the pursuit of quantitative accuracy is paramount. Lipids are not merely structural components or energy depots; they are critical signaling molecules and metabolic intermediates whose subtle fluctuations can dictate cellular fate. Understanding these dynamics requires tools that offer unparalleled precision and reliability. This guide is dedicated to one such tool: rac-1,2-Distearoyl-3-chloropropanediol-¹³C₃. As a stable isotope-labeled internal standard, this molecule is instrumental in achieving the rigorous quantification demanded by cutting-edge lipidomics, metabolic flux analysis, and drug development. Herein, we will explore its core applications, provide validated experimental protocols, and delve into the biochemical rationale that underpins its use.

Core Principles and Molecular Profile

rac-1,2-Distearoyl-3-chloropropanediol-¹³C₃ is a synthetic diacylglycerol (DAG) analog. Its structure consists of a glycerol backbone where the hydroxyl groups at positions sn-1 and sn-2 are esterified with stearic acid (a saturated 18-carbon fatty acid). Position sn-3 is occupied by a chlorine atom, and critically, the glycerol backbone is isotopically labeled with three Carbon-13 atoms. This labeling makes it an ideal internal standard for mass spectrometry-based lipid analysis.

| Property | Value |

| Molecular Formula | C₃₆¹³C₃H₇₅ClO₄ |

| Molecular Weight | Approx. 646.5 g/mol (Monoisotopic Mass) |

| Structure | Glycerol backbone with two stearic acid chains and one chlorine atom |

| Isotopic Label | ¹³C₃ on the glycerol backbone |

| Primary Application | Internal standard for quantitative mass spectrometry |

| Storage Conditions | Store at -20°C in a dry, inert atmosphere to prevent degradation. |

The rationale for its use as an internal standard is rooted in the principles of stable isotope dilution mass spectrometry.[1][2] By adding a known quantity of the ¹³C₃-labeled compound to a biological sample at the earliest stage of processing, it co-purifies with the endogenous, unlabeled analyte (1,2-Distearoyl-3-chloropropanediol or similar diacylglycerols). Any sample loss during extraction or variability in ionization efficiency during mass spectrometry analysis will affect both the labeled and unlabeled compounds equally.[3] The ratio of their signals in the mass spectrometer can then be used to calculate the precise concentration of the endogenous analyte, a method that is considered the gold standard for quantitative analysis.[4]

Application in Quantitative Lipidomics: A Validated Workflow

The primary application of rac-1,2-Distearoyl-3-chloropropanediol-¹³C₃ is as an internal standard for the accurate quantification of diacylglycerols and related lipids in complex biological matrices. The following protocol outlines a self-validating system for this purpose.

Experimental Rationale

The choice of a multi-step extraction procedure, such as the Bligh-Dyer method, is to ensure efficient recovery of a broad range of lipids from the aqueous environment of a biological sample.[5] The use of a reversed-phase C18 column in the liquid chromatography step separates lipids based on their hydrophobicity, which is crucial for resolving isomeric species and reducing ion suppression in the mass spectrometer.[6] Electrospray ionization (ESI) in positive ion mode is selected because diacylglycerols readily form ammonium adducts ([M+NH₄]⁺), which are stable and provide excellent sensitivity.[7]

Step-by-Step Protocol for Quantification of Diacylglycerols

1. Sample Preparation and Lipid Extraction:

-

Cell Culture: For adherent cells, wash the cell monolayer twice with cold phosphate-buffered saline (PBS). Scrape the cells into a known volume of PBS. For suspension cells, pellet the cells by centrifugation and wash twice with cold PBS.

-

Tissue Samples: Flash-freeze the tissue in liquid nitrogen immediately after collection to halt metabolic activity. Homogenize a known weight of the tissue (e.g., 20-50 mg) in a suitable buffer.

-

Internal Standard Spiking: To your cell suspension or tissue homogenate, add a known amount of rac-1,2-Distearoyl-3-chloropropanediol-¹³C₃ (e.g., 1 nmol per sample). The exact amount should be optimized based on the expected concentration of the endogenous analyte.

-

Lipid Extraction (Modified Bligh-Dyer Method):

-

To your spiked sample, add a 2:1 (v/v) mixture of chloroform:methanol to create a single-phase system. Vortex vigorously for 1 minute.

-

Add chloroform and water to the mixture to achieve a final solvent ratio of 2:2:1.8 (chloroform:methanol:water). This will induce phase separation.

-

Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to pellet any precipitated protein and clearly separate the aqueous and organic layers.

-

Carefully collect the lower organic phase (containing the lipids) using a glass syringe.

-

Dry the extracted lipids under a stream of nitrogen gas.

-

Reconstitute the dried lipid film in a known volume of a solvent compatible with your LC-MS system (e.g., 100 µL of 9:1 isopropanol:acetonitrile).

-

2. LC-MS/MS Analysis:

-

Liquid Chromatography System: A UPLC or HPLC system with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phases:

-

Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate.

-

Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate.

-

-

Gradient Elution: Develop a gradient that allows for the separation of diacylglycerol isomers. A typical gradient might start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the nonpolar lipids, and then re-equilibrate.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion ESI mode.

-

Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transitions for both the unlabeled analyte and the ¹³C₃-labeled internal standard. Based on the structure, the following transitions are proposed:

| Compound | Precursor Ion ([M+NH₄]⁺) | Product Ion (Loss of Stearic Acid) |

| Unlabeled 1,2-Distearoyl-3-chloropropanediol | m/z 660.5 | m/z 357.3 |

| rac-1,2-Distearoyl-3-chloropropanediol-¹³C₃ | m/z 663.5 | m/z 360.3 |

Note: These transitions should be empirically validated on your specific instrument.

3. Data Analysis and Quantification:

-

Integrate the peak areas for both the unlabeled analyte and the ¹³C₃-labeled internal standard from the extracted ion chromatograms.

-

Calculate the ratio of the peak area of the unlabeled analyte to the peak area of the internal standard.

-

Generate a calibration curve using a series of standards containing known concentrations of the unlabeled analyte and a fixed concentration of the internal standard.

-

Use the peak area ratio from your sample and the calibration curve to determine the absolute concentration of the endogenous diacylglycerol.

Workflow Visualization

Probing Diacylglycerol Signaling Pathways

The structural backbone of rac-1,2-Distearoyl-3-chloropropanediol is a diacylglycerol (DAG), a pivotal second messenger in numerous cellular signaling cascades.[8] Endogenous DAGs, particularly the sn-1,2-isomer, are generated at the plasma membrane following the activation of phospholipase C (PLC) and are potent activators of Protein Kinase C (PKC) isoforms.[9][10] The activation of PKC is a critical event that regulates processes such as cell growth, differentiation, and apoptosis.[9]

Causality in Signaling Research

The use of a stable, non-metabolizable DAG analog can be a powerful tool to dissect these pathways. While rac-1,2-Distearoyl-3-chloropropanediol-¹³C₃ is primarily an analytical standard, its unlabeled counterpart can be used as a research tool. The presence of the chlorine atom at the sn-3 position makes it resistant to phosphorylation by diacylglycerol kinases (DGKs), the primary enzymes responsible for terminating the DAG signal.[11] This metabolic stability allows for sustained activation of DAG-responsive pathways, enabling researchers to study the downstream consequences of prolonged signaling.

Experimental Approach for Studying PKC Activation

-

Cell Treatment: Treat cultured cells with the unlabeled 1,2-Distearoyl-3-chloropropanediol.

-

Monitor PKC Translocation: A key event in PKC activation is its translocation from the cytosol to the plasma membrane. This can be visualized using immunofluorescence microscopy with an antibody specific to the PKC isoform of interest or by using a GFP-tagged PKC construct.

-

Assess Downstream Phosphorylation: Use Western blotting to probe for the phosphorylation of known PKC substrates.

-

Quantitative Analysis: Use rac-1,2-Distearoyl-3-chloropropanediol-¹³C₃ as an internal standard to quantify the uptake and intracellular concentration of the unlabeled analog, correlating it with the observed signaling events.

Diacylglycerol Signaling Pathway Diagram

Metabolic Fate and Applications in Flux Analysis

Understanding the metabolic fate of lipids is crucial for fields ranging from nutritional science to drug development.[3] Stable isotope labeling is a powerful technique for tracing the path of molecules through metabolic networks.[12]

Metabolic Considerations

Studies on the metabolism of 3-monochloropropane-1,2-diol (3-MCPD) esters, the class of compounds to which our molecule of interest belongs, have shown that they are hydrolyzed in vivo by intestinal lipases to release free 3-MCPD.[13][14][15] This free 3-MCPD is then absorbed and can be further metabolized. The ¹³C₃-label on the glycerol backbone of rac-1,2-Distearoyl-3-chloropropanediol-¹³C₃ allows researchers to trace the fate of this backbone through various metabolic pathways.

Potential Research Applications

-

Bioavailability Studies: By administering the labeled compound orally and monitoring its appearance and the appearance of its metabolites in blood and tissues over time, researchers can determine its bioavailability and clearance rates.[15]

-

Metabolic Flux Analysis: In a cell culture system, the incorporation of the ¹³C₃-glycerol backbone into other lipid species can be tracked. This provides a direct measure of the flux through pathways such as phospholipid remodeling or triacylglycerol synthesis.[1]

-

Toxicity and Detoxification Studies: The labeled compound can be used to trace the pathways involved in the detoxification and excretion of 3-MCPD, which is a compound of interest in food safety research.[13]

Metabolic Fate Conceptual Diagram

Conclusion and Future Directions

rac-1,2-Distearoyl-3-chloropropanediol-¹³C₃ represents a highly specialized and powerful tool for lipid research. Its primary role as an internal standard enables the rigorous quantification of diacylglycerols, which is essential for understanding their roles in health and disease. The principles and protocols outlined in this guide provide a framework for its effective implementation in a research setting. Beyond its use in quantitative analysis, its structural similarity to endogenous signaling molecules and its isotopic label open up avenues for detailed studies of signaling pathways and metabolic flux. As lipidomics continues to evolve, the demand for such high-quality, reliable analytical standards will only increase, solidifying the importance of molecules like rac-1,2-Distearoyl-3-chloropropanediol-¹³C₃ in the future of lipid research.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A comparative study of the activation of protein kinase C α by different diacylglycerol isomers | Publicación [silice.csic.es]

- 7. researchgate.net [researchgate.net]

- 8. HPLC-MS/MS Methods for Diacylglycerol and Sphingolipid Molecular Species in Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diacylglycerol Activation of Protein Kinase Cε and Hepatic Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New patterns of diacylglycerol metabolism in intact cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medium.com [medium.com]

- 13. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of 3-MCPD and Glycidyl Esters in Edible Oils Using rac-1,2-Distearoyl-3-chloropropanediol-¹³C₃ as an Internal Standard

Introduction: The Challenge of Process Contaminants in Edible Oils

The refining of edible oils and fats is a critical process to remove impurities and improve stability. However, the high temperatures used, particularly during the deodorization step, can lead to the formation of potentially harmful process contaminants.[1] Among these, 3-monochloropropane-1,2-diol (3-MCPD) fatty acid esters and glycidyl fatty acid esters (GEs) have garnered significant global attention from food safety authorities.[2][3][4]

Free 3-MCPD is classified as a possible human carcinogen (Group 2B), and glycidol, which is released from GEs during digestion, is considered a genotoxic carcinogen.[5][6] This has led regulatory bodies worldwide to establish maximum permissible levels for these contaminants in oils and finished food products, especially those intended for vulnerable populations like infants.[7]

Accurate and robust quantification of 3-MCPD and glycidyl esters is therefore essential for regulatory compliance and consumer safety. The analytical challenge lies in the complexity of the oil matrix and the potential for analyte loss or variability during the extensive sample preparation required. Isotope dilution mass spectrometry is the gold standard methodology to overcome these challenges.[2][8][9] This technique involves the addition of a known quantity of a stable, isotopically labeled version of the analyte—an internal standard (IS)—at the very beginning of the analytical workflow. This IS experiences the same physical and chemical changes as the native analyte, effectively correcting for variations in extraction efficiency, derivatization yield, and instrument response.

This application note provides a detailed guide for the use of rac-1,2-Distearoyl-3-chloropropanediol-¹³C₃ as an internal standard for the reliable quantification of 3-MCPD esters in edible oils, primarily focusing on the widely adopted indirect analysis method by Gas Chromatography-Mass Spectrometry (GC-MS).

The Internal Standard: rac-1,2-Distearoyl-3-chloropropanediol-¹³C₃

The choice of an internal standard is paramount for the success of the isotope dilution method. The ideal IS should be chemically identical to the analyte but isotopically distinct, ensuring it co-behaves throughout the process while being distinguishable by the mass spectrometer.

rac-1,2-Distearoyl-3-chloropropanediol-¹³C₃ is an exemplary internal standard for this application. Its distearoyl structure closely mimics the long-chain fatty acid diesters of 3-MCPD commonly found in refined oils, particularly palm oil.[10] This structural similarity ensures that its cleavage during the hydrolysis step accurately reflects the efficiency of the reaction for the native analytes. The stable ¹³C₃ label on the glycerol backbone provides a distinct mass shift that does not suffer from the potential hydrogen exchange issues sometimes associated with deuterium labels.

| Property | Description |

| Chemical Name | rac-1,2-Distearoyl-3-chloropropanediol-¹³C₃ |

| Synonyms | 3-MCPD Distearate-¹³C₃, 3-chloro-1,2-propanediol distearate-¹³C₃ |

| Chemical Formula | C₃₆¹³C₃H₇₅ClO₄ |

| Molecular Weight | ~664.4 g/mol (Varies slightly by specific ¹³C incorporation) |

| Isotopic Purity | Typically >99% |

| Primary Application | Internal standard for the quantification of 3-MCPD esters. |

Principle of Indirect Analysis via GC-MS

The most established and widely used methods for routine monitoring are "indirect" methods, such as AOCS Official Method Cd 29c-13 and its international equivalent, ISO 18363-1 .[7][11][12] These methods do not measure the intact esters directly. Instead, they rely on a chemical reaction to cleave the fatty acids from the glycerol backbone, releasing the free 3-MCPD, which is then derivatized and quantified.

The use of rac-1,2-Distearoyl-3-chloropropanediol-¹³C₃ is integral to this workflow. It is added to the sample at the start, and the released 3-MCPD-¹³C₃ serves as the internal standard for the released native 3-MCPD.

The workflow involves three core stages:

-

Saponification (Transesterification): The oil sample, spiked with the IS, is treated with a strong base (e.g., sodium methoxide) in an alcoholic solvent. This reaction, known as transesterification, rapidly cleaves the ester bonds, liberating free 3-MCPD from both the native esters and the ¹³C₃-labeled internal standard.[11]

-

Extraction & Derivatization: The liberated 3-MCPD and 3-MCPD-¹³C₃ are extracted from the fatty matrix. Because these diols are not volatile enough for GC analysis, they are derivatized. The most common derivatizing agent is phenylboronic acid (PBA) , which reacts with the diol group to form a stable, cyclic boronate ester.[2][3] This derivative is significantly more volatile and exhibits excellent chromatographic properties.

-

GC-MS Quantification: The derivatized extract is injected into the GC-MS. The native 3-MCPD-PBA derivative and the 3-MCPD-¹³C₃-PBA derivative are separated chromatographically and detected by the mass spectrometer. By comparing the peak area ratio of the native analyte to the labeled internal standard, the original concentration of 3-MCPD esters in the oil can be accurately calculated.

References

- 1. jfabe.ut.ac.ir [jfabe.ut.ac.ir]

- 2. glsciences.eu [glsciences.eu]

- 3. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [discover.restek.com]

- 4. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chronect.trajanscimed.com [chronect.trajanscimed.com]

- 6. tandfonline.com [tandfonline.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. 2- and 3-MCPD Fatty Acid Esters and Glycidol Fatty Acid Esters in Edible Oils and Fats by Alkaline Transesterification and GC/MS [library.aocs.org]

- 9. mjas.analis.com.my [mjas.analis.com.my]

- 10. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

- 11. theanalyticalscientist.com [theanalyticalscientist.com]

- 12. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

Application Note: High-Throughput Quantification of 3-MCPD Esters in Edible Oils and Infant Formula Using Isotope Dilution Mass Spectrometry

Introduction

3-monochloropropane-1,2-diol (3-MCPD) and its fatty acid esters are process-induced chemical contaminants that can form in refined edible oils and fat-containing foods during high-temperature processing.[1][2][3] Due to toxicological concerns and their classification as possible human carcinogens, regulatory bodies worldwide, including the European Commission, have established stringent maximum levels for these compounds in various foodstuffs, particularly in vegetable oils and infant formulae.[4][5][6][7] Accurate and reliable quantification of 3-MCPD esters is therefore crucial for food safety and quality control.

This application note details a robust and sensitive method for the quantification of 3-MCPD esters using an indirect gas chromatography-mass spectrometry (GC-MS) approach with isotope dilution. The use of a stable isotope-labeled internal standard, such as 3-MCPD-d5, is central to this methodology, providing superior accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[8][9]

Principle of the Method

The quantification of 3-MCPD esters is typically performed using indirect methods which involve the cleavage of the ester bonds to release free 3-MCPD.[10][11] This is followed by derivatization to enhance the volatility of the analyte for GC-MS analysis.[1][12] Isotope dilution mass spectrometry is employed for accurate quantification, where a known amount of a stable isotope-labeled internal standard (e.g., 3-MCPD-d5 esters) is added to the sample at the beginning of the analytical procedure.[9][13] The ratio of the response of the native analyte to the labeled internal standard is used to determine the concentration of the analyte, effectively correcting for any losses during sample processing.

The general workflow involves the following key steps:

-

Spiking: Addition of a known amount of isotope-labeled 3-MCPD ester internal standard to the sample.

-

Transesterification: Cleavage of the fatty acid esters from both the native 3-MCPD esters and the internal standard to yield free 3-MCPD and 3-MCPD-d5. This can be achieved through acid or alkaline-catalyzed transesterification.[14]

-

Extraction: Liquid-liquid extraction to isolate the free 3-MCPD and its labeled analogue from the sample matrix.

-

Derivatization: Reaction of the diol functional groups of 3-MCPD and 3-MCPD-d5 with a derivatizing agent, most commonly phenylboronic acid (PBA), to form a more volatile and thermally stable derivative suitable for GC-MS analysis.[12][14]

-

GC-MS Analysis: Separation of the derivatized analytes by gas chromatography and detection by mass spectrometry, monitoring specific ions for the native and labeled compounds.

-

Quantification: Calculation of the 3-MCPD ester concentration based on the response ratio of the native analyte to the internal standard and a calibration curve.

Diagram of the Analytical Workflow

Caption: Overall workflow for the quantification of 3-MCPD esters.

Materials and Reagents

-

Solvents: n-hexane, diethyl ether, ethyl acetate, methanol, tetrahydrofuran (all analytical or HPLC grade).

-

Reagents: Sodium chloride, anhydrous sodium sulfate, phenylboronic acid (PBA), sulfuric acid or sodium methoxide.

-

Standards: 3-MCPD, rac-1,2-Bis-palmitoyl-3-chloropropanediol-d5 (3-MCPD-d5 ester internal standard).[11][15]

-

Sample Matrix: Blank edible oil (e.g., refined olive oil) and blank infant formula for matrix-matched calibration standards.

Experimental Protocol

This protocol is based on established indirect methods such as those from AOCS and ISO.[3]

Preparation of Standards

-

Stock Solutions: Prepare individual stock solutions of 3-MCPD and the 3-MCPD-d5 ester internal standard in a suitable solvent (e.g., tetrahydrofuran) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions to appropriate concentrations.

-

Calibration Curve: Prepare a set of matrix-matched calibration standards by spiking blank oil or infant formula extract with known amounts of 3-MCPD to cover the expected concentration range in samples (e.g., 0.02 to 2.0 mg/kg).[1][15] Each calibration standard should also be spiked with a constant amount of the 3-MCPD-d5 ester internal standard.

Sample Preparation

-

Weighing and Spiking: Accurately weigh approximately 100 mg of the oil sample or a reconstituted infant formula sample into a screw-cap vial. Add a known volume of the 3-MCPD-d5 ester internal standard working solution.

-

Transesterification (Acidic Method):

-

Add a solution of sulfuric acid in methanol.

-

Incubate the mixture at 40°C for a specified time (e.g., 16 hours) to ensure complete cleavage of the esters.[16]

-

Neutralize the reaction with a saturated solution of sodium bicarbonate.

-

-

Extraction:

-

Add a saturated sodium chloride solution and n-hexane.

-

Vortex vigorously and centrifuge to separate the layers.

-

Collect the upper organic layer containing the free 3-MCPD and 3-MCPD-d5. Repeat the extraction for exhaustive recovery.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

-

Derivatization:

-

Evaporate the solvent to near dryness under a gentle stream of nitrogen.

-

Add a solution of phenylboronic acid in a suitable solvent (e.g., diethyl ether or a mixture of acetone and water).[9][17]

-

Sonicate for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 40°C) to facilitate the derivatization reaction.[17]

-

Evaporate the solvent and reconstitute the residue in a known volume of n-hexane or isooctane for GC-MS analysis.[15][17]

-

GC-MS Instrumental Conditions

-